REACTION_CXSMILES
|
O=S(Cl)Cl.[I:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=1.[CH3:15]O>>[I:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:15])=[O:11])=[CH:8][CH:7]=1
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Name
|
|
Quantity
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2.95 mL
|
Type
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reactant
|
Smiles
|
O=S(Cl)Cl
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction mixture was refluxed for 24 hours
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Duration
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24 h
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure until 10.49 g of a dry
|
Type
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EXTRACTION
|
Details
|
extract
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C(=O)OC)C=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |